17-Bromoheptadecanoic acid

Übersicht

Beschreibung

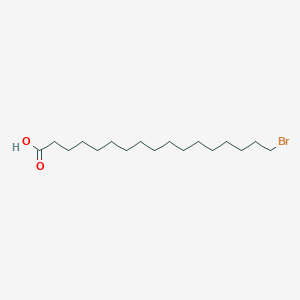

17-Bromoheptadecanoic acid is a brominated fatty acid with the molecular formula C17H33BrO2 It is a derivative of heptadecanoic acid, where a bromine atom is substituted at the 17th carbon position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 17-Bromoheptadecanoic acid typically involves the bromination of heptadecanoic acid. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions usually include maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where heptadecanoic acid and bromine are reacted in a controlled environment. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Reduction Reactions: The bromine atom in this compound can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The carboxylic acid group in this compound can be oxidized to form corresponding derivatives such as esters or amides using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Oxidation: Reagents such as potassium permanganate (KMnO4) in acidic or basic medium or chromium trioxide (CrO3) in acetic acid.

Major Products:

Substitution: Formation of hydroxyl, cyano, or amino derivatives.

Reduction: Formation of heptadecanoic acid.

Oxidation: Formation of esters or amides.

Wissenschaftliche Forschungsanwendungen

Chemistry

17-Bromoheptadecanoic acid serves as a precursor in the synthesis of various organic compounds. Its unique structure allows for:

- Substitution Reactions: The bromine atom can be replaced with other nucleophiles, forming derivatives like 17-hydroxyheptadecanoate.

- Reduction Reactions: The carboxylic acid group can be reduced to form alcohols, such as 17-bromoheptadecanol.

| Reaction Type | Example Product | Reagents Used |

|---|---|---|

| Substitution | 17-hydroxyheptadecanoate | Sodium hydroxide |

| Reduction | 17-bromoheptadecanol | Lithium aluminum hydride |

| Oxidation | This compound | Potassium permanganate |

Biology

In biological research, this compound is studied for its effects on cellular processes:

- Membrane Dynamics: It influences cell membrane fluidity and integrity, impacting cellular signaling pathways.

- Fatty Acid Metabolism: It serves as a model compound to explore fatty acid metabolism and its implications on health.

Case Study:

Research has demonstrated that brominated fatty acids can modulate gene expression related to lipid metabolism, potentially influencing conditions like obesity and diabetes.

Medicine

The compound is investigated for therapeutic applications:

- Drug Development: It acts as a model compound in the development of new drugs targeting metabolic disorders.

- Drug Delivery Systems: Due to its lipophilic nature, it is explored for use in drug delivery systems that require enhanced membrane permeability.

Case Study:

Studies have shown that derivatives of brominated fatty acids exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals:

- Surfactants and Emulsifiers: Its unique properties make it suitable for formulating surfactants used in various products.

- Biodegradable Plastics: Research is ongoing into its use as a biodegradable additive in plastic formulations.

Wirkmechanismus

The mechanism of action of 17-Bromoheptadecanoic acid involves its interaction with cellular components. The bromine atom in the molecule can participate in various biochemical reactions, influencing the activity of enzymes and metabolic pathways. The compound may target specific proteins or receptors, modulating their function and leading to physiological effects.

Vergleich Mit ähnlichen Verbindungen

Heptadecanoic Acid: The parent compound without the bromine substitution.

16-Bromohexadecanoic Acid: A similar brominated fatty acid with the bromine atom at the 16th carbon position.

18-Bromooctadecanoic Acid: Another brominated fatty acid with the bromine atom at the 18th carbon position.

Uniqueness: 17-Bromoheptadecanoic acid is unique due to the specific position of the bromine atom, which imparts distinct chemical and biological properties

Biologische Aktivität

17-Bromoheptadecanoic acid (BHA) is a brominated fatty acid derivative of heptadecanoic acid, characterized by the presence of a bromine atom at the 17th carbon position. This compound has garnered attention due to its potential biological activities, particularly in lipid metabolism and pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and potential therapeutic uses.

Molecular Structure and Characteristics

- CAS Number : 59446-48-9

- Molecular Formula : C17H32BrO2

- Molecular Weight : 367.36 g/mol

- IUPAC Name : this compound

- Canonical SMILES : C(CCCCCCCCBr)CCCCCCCC(=O)O

| Property | Value |

|---|---|

| CAS No. | 59446-48-9 |

| Molecular Formula | C17H32BrO2 |

| Molecular Weight | 367.36 g/mol |

| IUPAC Name | This compound |

Pharmacokinetics

Research indicates that after intravenous injection, BHA exhibits rapid distribution and elimination in animal models. Studies show that BHA is efficiently extracted by heart and liver tissues, with significant heart-to-blood activity ratios observed shortly after administration. For instance, one study recorded heart-to-blood ratios of approximately 6.5 at 0.5 minutes post-injection, indicating a strong affinity for myocardial tissue .

The biological activity of BHA is primarily attributed to its ability to interact with lipid membranes and influence lipid metabolism. The bromine atom facilitates radical reactions, enhancing its reactivity compared to non-brominated fatty acids. BHA can participate in various biochemical pathways, including:

- Enzyme Inhibition : BHA may inhibit certain enzymes involved in lipid metabolism, affecting fatty acid oxidation and synthesis.

- Membrane Modification : The presence of the bromine atom alters membrane fluidity and permeability, potentially impacting cellular signaling pathways.

Study on Myocardial Extraction

In a comparative study involving NMRI mice, researchers assessed the myocardial extraction of BHA against other fatty acids. The results demonstrated that BHA had a comparable extraction efficiency to other labeled fatty acids, suggesting its potential use as a radiotracer in myocardial imaging .

Synthesis and Application in Pharmaceuticals

BHA has been synthesized through various methods, including the bromination of heptadecanoic acid using N-bromosuccinimide (NBS). Its derivatives have been explored for potential applications in drug development due to their unique biological properties. For example, BHA's derivatives have been investigated for their roles in modulating inflammatory responses and metabolic disorders .

Comparative Analysis with Related Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Heptadecanoic Acid | Non-brominated fatty acid | Standard lipid metabolism |

| 17-Chloroheptadecanoic Acid | Chlorinated fatty acid | Similar metabolic pathways |

| 17-Iodoheptadecanoic Acid | Iodinated fatty acid | Potentially different pharmacokinetics |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the ω-position undergoes nucleophilic substitution, enabling isotope labeling for imaging applications.

Reaction Conditions and Outcomes

Metabolic Pathways

In vivo studies reveal altered β-oxidation due to steric hindrance from the bromine atom, leading to unique metabolites:

Key Metabolic Findings in Mice :

-

Primary metabolites :

-

p-Bromobenzoic acid (8.2% in urine)

-

p-Bromohippuric acid (25.5% in urine)

-

p-Bromophenylpropionic acid (7.4% in urine).

-

-

Tissue uptake : Rapid extraction by heart and liver, with prolonged retention compared to non-brominated analogs.

Metabolic Stability Comparison

| Parameter | 17-Bromoheptadecanoic acid | 17-Iodoheptadecanoic acid |

|---|---|---|

| Heart-to-blood ratio (30 min) | 4.3 | 6.8 |

| Urinary excretion | 20% inorganic catabolites | <5% inorganic catabolites |

Synthetic Utility in Organic Chemistry

The bromide group enables further functionalization:

Halogen Exchange Reactions

-

Bromine-to-iodine substitution : Achieved via nucleophilic displacement with NaI in acetone (70–85% yield) .

Transannular Cyclization

Under acidic conditions, 17-BHA derivatives undergo cyclization to form macrocyclic lactones, though this pathway is less explored .

Stability and Degradation

Eigenschaften

IUPAC Name |

17-bromoheptadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33BrO2/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(19)20/h1-16H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABSTWMSOFZKEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCBr)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40926997 | |

| Record name | 17-Bromoheptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13099-35-9 | |

| Record name | 17-Bromoheptadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13099-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-Bromoheptadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013099359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Bromoheptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-bromoheptadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using 17-bromoheptadecanoic acid in the synthesis of [17-18F]-fluoroheptadecanoic acid?

A1: this compound serves as the crucial precursor molecule in this specific reaction. The bromine atom in the molecule acts as a leaving group, replaced by the radioactive 18F-fluoride through a nucleophilic substitution reaction. [] This substitution is vital for producing the desired radiolabeled fatty acid, [17-18F]-fluoroheptadecanoic acid.

Q2: The research mentions achieving high yields using a "one-pot" procedure. How does this compound contribute to this efficiency?

A2: The structure of this compound allows for a streamlined two-step synthesis within a single reaction vessel ("one-pot"). [] Firstly, the bromine atom is readily substituted by the 18F-fluoride. This is followed by a straightforward ester hydrolysis using potassium hydroxide, converting the intermediate into the final product. This efficient approach minimizes loss and purification steps, contributing to the high radiochemical yield.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.